molecular formula C12H15ClN2O7S B14073017 (2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid

(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid

Cat. No.: B14073017
M. Wt: 366.78 g/mol
InChI Key: JDJBCVSGDWPQLT-ZETCQYMHSA-N
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Description

(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl ring, a sulfophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid typically involves multiple steps, starting with the chlorination of a phenyl ring followed by sulfonation. The intermediate product is then reacted with a butanoic acid derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as hydroxide ions in a basic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(ethylamino)butanoic acid
  • (2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(propylamino)butanoic acid

Uniqueness

What sets (2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

Molecular Formula

C12H15ClN2O7S

Molecular Weight

366.78 g/mol

IUPAC Name

(2S)-5-(5-chloro-2-hydroxy-3-sulfoanilino)-2-(methylamino)-5-oxopentanoic acid

InChI

InChI=1S/C12H15ClN2O7S/c1-14-7(12(18)19)2-3-10(16)15-8-4-6(13)5-9(11(8)17)23(20,21)22/h4-5,7,14,17H,2-3H2,1H3,(H,15,16)(H,18,19)(H,20,21,22)/t7-/m0/s1

InChI Key

JDJBCVSGDWPQLT-ZETCQYMHSA-N

Isomeric SMILES

CN[C@@H](CCC(=O)NC1=C(C(=CC(=C1)Cl)S(=O)(=O)O)O)C(=O)O

Canonical SMILES

CNC(CCC(=O)NC1=C(C(=CC(=C1)Cl)S(=O)(=O)O)O)C(=O)O

Origin of Product

United States

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